molecular formula C15H13ClFNO2 B277807 N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

Cat. No. B277807
M. Wt: 293.72 g/mol
InChI Key: GLVYXJUTOIDWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide, also known as CFM-2, is a chemical compound that has been extensively studied for its potential use in scientific research. CFM-2 belongs to a class of compounds called benzamides, which have been shown to have a variety of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is not fully understood, but it is believed to act on the opioid receptor system in the brain and spinal cord. Specifically, N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide has been shown to bind to the mu opioid receptor, which is involved in the modulation of pain perception.
Biochemical and physiological effects:
In addition to its analgesic effects, N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide has been shown to have a variety of other biochemical and physiological effects. For example, it has been shown to have anti-inflammatory effects, and it may also have potential as an anti-cancer agent.

Advantages and Limitations for Lab Experiments

One of the advantages of N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is that it is relatively easy to synthesize, which makes it a useful compound for laboratory experiments. However, one of the limitations of N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide is that it has a relatively short half-life in the body, which may limit its usefulness in certain applications.

Future Directions

There are many potential future directions for research on N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide. For example, researchers may continue to investigate its potential as an analgesic or anti-inflammatory agent. Additionally, N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide may have potential as a treatment for addiction, as it has been shown to reduce the reinforcing effects of opioids in animal models. Finally, researchers may continue to investigate the potential anti-cancer effects of N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide, as this is an area of research that is still in its early stages.

Synthesis Methods

The synthesis of N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide involves several steps, including the reaction of 3-chloro-4-fluoroaniline with 2-methoxy-3-methylbenzoic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting intermediate is then treated with thionyl chloride to form the final product, N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide.

Scientific Research Applications

N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide has been studied for its potential use in a variety of scientific research applications. One of the most promising areas of research is in the field of pain management. N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide has been shown to have analgesic effects in animal models of pain, and it has been suggested that it may be useful in the development of new pain medications.

properties

Product Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

Molecular Formula

C15H13ClFNO2

Molecular Weight

293.72 g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-2-methoxy-3-methylbenzamide

InChI

InChI=1S/C15H13ClFNO2/c1-9-4-3-5-11(14(9)20-2)15(19)18-10-6-7-13(17)12(16)8-10/h3-8H,1-2H3,(H,18,19)

InChI Key

GLVYXJUTOIDWPL-UHFFFAOYSA-N

SMILES

CC1=CC=CC(=C1OC)C(=O)NC2=CC(=C(C=C2)F)Cl

Canonical SMILES

CC1=C(C(=CC=C1)C(=O)NC2=CC(=C(C=C2)F)Cl)OC

Origin of Product

United States

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